molecular formula C18H33F2N B14213863 8,8-Difluoro-N,N-dipentylbicyclo[5.1.0]octan-1-amine CAS No. 823178-54-7

8,8-Difluoro-N,N-dipentylbicyclo[5.1.0]octan-1-amine

Cat. No.: B14213863
CAS No.: 823178-54-7
M. Wt: 301.5 g/mol
InChI Key: SMKJDMFNAFRQRQ-UHFFFAOYSA-N
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Description

8,8-Difluoro-N,N-dipentylbicyclo[510]octan-1-amine is a chemical compound characterized by its unique bicyclic structure and the presence of fluorine atoms

Preparation Methods

The synthesis of 8,8-Difluoro-N,N-dipentylbicyclo[5.1.0]octan-1-amine typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the bicyclic core, followed by the introduction of fluorine atoms and the attachment of the dipentylamine group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions and employing continuous flow techniques to enhance efficiency and reduce costs .

Chemical Reactions Analysis

8,8-Difluoro-N,N-dipentylbicyclo[5.1.0]octan-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. .

Scientific Research Applications

8,8-Difluoro-N,N-dipentylbicyclo[5.1.0]octan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8,8-Difluoro-N,N-dipentylbicyclo[5.1.0]octan-1-amine involves its interaction with specific molecular targets. The fluorine atoms and the bicyclic structure contribute to its binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymes, modulation of receptor activity, and alteration of cellular signaling processes .

Comparison with Similar Compounds

8,8-Difluoro-N,N-dipentylbicyclo[5.1.0]octan-1-amine can be compared with other similar compounds, such as:

Properties

CAS No.

823178-54-7

Molecular Formula

C18H33F2N

Molecular Weight

301.5 g/mol

IUPAC Name

8,8-difluoro-N,N-dipentylbicyclo[5.1.0]octan-1-amine

InChI

InChI=1S/C18H33F2N/c1-3-5-10-14-21(15-11-6-4-2)17-13-9-7-8-12-16(17)18(17,19)20/h16H,3-15H2,1-2H3

InChI Key

SMKJDMFNAFRQRQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCN(CCCCC)C12CCCCCC1C2(F)F

Origin of Product

United States

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